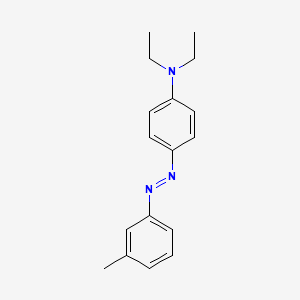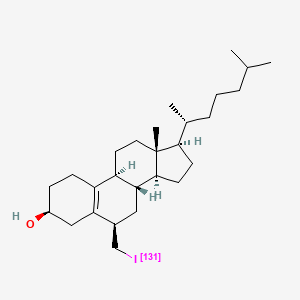
Norcholestenol iodomethyl ((sup 131)I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norcholestenol iodomethyl (131 I) is a cholestanoid.
Applications De Recherche Scientifique
1. Adrenal Scintigraphy
Adrenal scintigraphy has been a clinically feasible technique since the development of 131I-19-iodocholesterol in 1970. This agent was later replaced by 6-iodomethyl-19-norcholesterol, a compound that showed promise in adrenal imaging. This technique involves administering the radiocholesterol intravenously and performing imaging 4 to 7 days post-injection. It's particularly useful for diagnosing conditions like Cushing's disease, primary aldosteronism, and adrenal androgenism, as well as for detecting structural abnormalities of the adrenal medulla (Thrall, Freitas, & Beierwaltes, 1978).
2. Imaging Agent Synthesis and Evaluation
Research has been conducted on synthesizing and evaluating new adrenal cortex imaging agents, such as 6β-131I-iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59). This compound was found to concentrate better in the rat adrenal compared to its predecessors and is being evaluated as a potential diagnostic agent in humans (Basmadjian, Hetzel, Ice, & Beierwaltes, 1975).
3. Visualization of Metastases
Norcholestenol iodomethyl (131I) has also been used in the visualization of lung metastases secondary to adrenocortical carcinoma. This application was illustrated in a case report describing a 26-year-old woman with recurrence of Cushing's syndrome following the surgical removal of the primary tumor. The use of I-131 labeled 6B-iodomethyl-19-norcholesterol (NP-59) was instrumental in visualizing the metastases (Chow, Ziessman, & Earll, 1987).
4. Detection of Metastatic Adrenal Carcinoma
Another significant application is the detection of metastatic adrenal carcinoma using total body scans with 131I-6-beta-iodomethyl-19-norcholesterol. This method has shown potential in detecting metastatic lesions in patients who have undergone resection of adrenal cortical carcinoma (Seabold, Haynie, Deasis, Samaan, Glenn, & Jahns, 1977).
5. Superior Adrenal Imaging Agent
A study identified 6beta-131I-iodomethyl-19-nor cholest 5(10)-en-3beta-ol (NP-59) as a superior adrenal imaging agent compared to its predecessors. It was found to have a higher adrenal uptake and adrenal-to-tissue ratios, making it a promising agent for detecting adrenal-cortical disorders and potentially for imaging structural abnormalities of the adrenal medulla (Sarkar, Beierwaltes, Ice, Basmadjian, Hetzel, Kennedy, & Mason, 1975).
Propriétés
Numéro CAS |
56897-09-7 |
|---|---|
Nom du produit |
Norcholestenol iodomethyl ((sup 131)I) |
Formule moléculaire |
C27H45IO |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |
Clé InChI |
QJHZPCLORSPENH-DRTKWHMQSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Autres numéros CAS |
56897-09-7 |
Synonymes |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



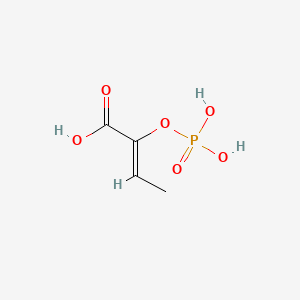
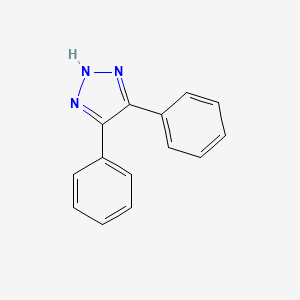
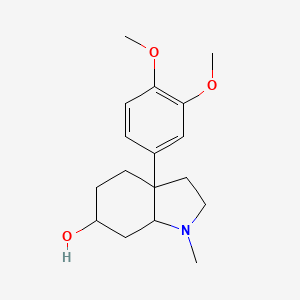
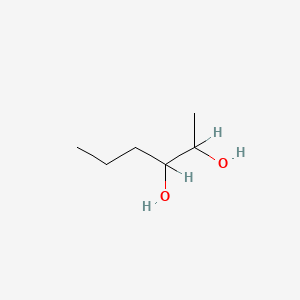
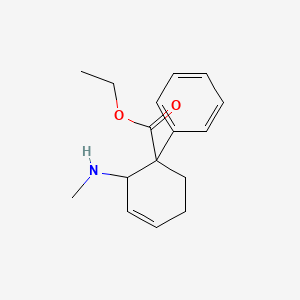
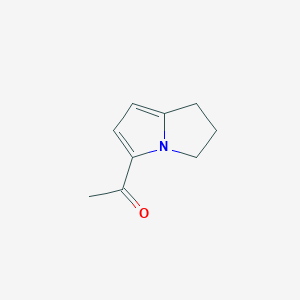
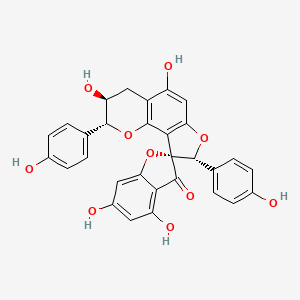
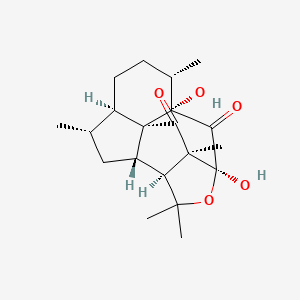
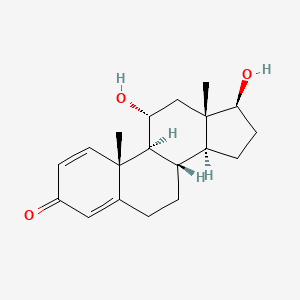
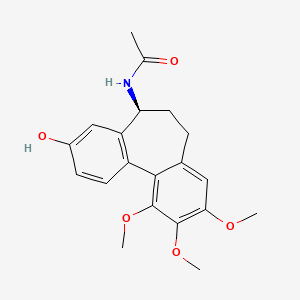
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)
![14-Amino-1-ethyltricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol](/img/structure/B1196543.png)
